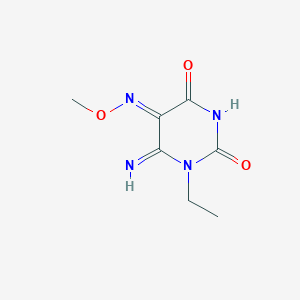

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)

Description

Properties

CAS No. |

71342-66-0 |

|---|---|

Molecular Formula |

C7H10N4O3 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

(5Z)-1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C7H10N4O3/c1-3-11-5(8)4(10-14-2)6(12)9-7(11)13/h8H,3H2,1-2H3,(H,9,12,13)/b8-5?,10-4- |

InChI Key |

QHNYQVOBANAFAW-UOATXIDOSA-N |

SMILES |

CCN1C(=N)C(=NOC)C(=O)NC1=O |

Isomeric SMILES |

CCN1C(=N)/C(=N/OC)/C(=O)NC1=O |

Canonical SMILES |

CCN1C(=N)C(=NOC)C(=O)NC1=O |

Origin of Product |

United States |

Biological Activity

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a pyrimidine core with an ethyl group and an oxime functional group, which may enhance its biological activity. The compound is recognized for its antimicrobial properties and potential interactions with various biological targets.

- Molecular Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : Approximately 198.182 g/mol

- CAS Number : 71342-66-0

The presence of the oxime group allows for reactivity that can lead to hydrolysis and nucleophilic substitution reactions, potentially resulting in derivatives with varied biological activities.

Antimicrobial Properties

Research indicates that 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) exhibits notable antimicrobial activity. Preliminary studies have shown efficacy against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for bacterial metabolism. The oxime functionality could play a role in enzyme inhibition, although further research is necessary to elucidate these mechanisms completely.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime), it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-6-imino-dihydropyrimidine | Methyl instead of ethyl group | Potentially different biological activity profile |

| 2-Amino-4-hydroxy-pyrimidine | Hydroxyl group at position 4 | Different reactivity due to hydroxyl presence |

| 5-(Hydroxymethyl)-dihydropyrimidine | Hydroxymethyl substitution | Variation in solubility and interaction potential |

This table illustrates how variations in substituents can significantly influence the chemical behavior and biological activities of these compounds.

Case Studies and Research Findings

A review of literature highlights several studies focusing on the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives of 1-Ethyl-6-iminodihydropyrimidine can inhibit the growth of various bacterial strains, indicating a promising avenue for developing new antibiotics.

- Enzyme Interaction Studies : Molecular docking studies suggest that this compound may interact with key enzymes involved in bacterial metabolism. These interactions could lead to the design of novel inhibitors targeting these enzymes.

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that the compound's interaction with enzymes like dihydropyrimidinase can affect its bioavailability and therapeutic efficacy.

Scientific Research Applications

Biological Activities

Research indicates that 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) exhibits notable antimicrobial properties. Preliminary studies have shown its efficacy against specific bacterial strains, suggesting potential as an antimicrobial agent. The compound may also inhibit certain enzymes or biological pathways, although further research is needed to elucidate these mechanisms fully.

Medicinal Chemistry

The compound's structural features suggest several promising applications in drug development:

- Antimicrobial Agent : It has shown effectiveness against bacteria, making it a candidate for further development as an antimicrobial drug.

- Enzyme Inhibition : Its interaction with specific enzymes related to bacterial metabolism could lead to the development of new therapeutic agents targeting bacterial infections.

Agricultural Sciences

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) is also recognized as a byproduct in the synthesis of compounds used in agriculture:

- Fungicide Development : It is associated with the degradation products of Cymoxanil, a fungicide used for seed treatment and foliar application to control late blight in crops .

Comparison with Related Compounds

To highlight its uniqueness and potential advantages over similar compounds, a comparison table is provided:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-6-imino-dihydropyrimidine | Methyl instead of ethyl group | Potentially different biological activity profile |

| 2-Amino-4-hydroxy-pyrimidine | Hydroxyl group at position 4 | Different reactivity due to hydroxyl presence |

| 5-(Hydroxymethyl)-dihydropyrimidine | Hydroxymethyl substitution | Variation in solubility and interaction potential |

This comparison underscores how variations in substituents can significantly influence the chemical behavior and biological activities of pyrimidine derivatives. The combination of ethyl and oxime functionalities in our compound may enhance its therapeutic potential compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on various aspects of this compound:

- Antimicrobial Efficacy : Research conducted by Dhingani et al. demonstrated that derivatives of this compound exhibited significant antibacterial activity against specific strains of bacteria .

- Enzyme Interaction Studies : Molecular docking studies are underway to explore the interactions between this compound and target enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Chemistry

The compound belongs to the dihydropyrimidine family, characterized by a partially saturated pyrimidine ring. Key structural analogues include:

Key Observations :

- Functional Group Influence : The O-methyloxime group in the target compound enhances stability compared to the hydroxy group in 5-(indol-3-yl)-5-hydroxypyrimidinetrione, which may degrade under oxidative conditions .

- Core Heterocycle : Replacing pyrimidine with triazine (as in TATATO) shifts applications from agrochemicals to materials science, emphasizing the role of the heterocyclic core in determining functionality .

Agrochemical Relevance

As a cymoxanil impurity, the compound is pivotal in regulatory testing to ensure fungicide purity. Its detection in environmental samples correlates with cymoxanil breakdown, aiding in ecological risk assessments .

Preparation Methods

Synthesis via Cyclocondensation of Ureides and Derivatives

One common approach involves cyclocondensation of ureides with suitable aldehydes or ketones, followed by functional group modifications:

| Reaction Step | Conditions | Yield | Notes |

|---|---|---|---|

| Formation of pyrimidine ring | Heating ureides with formamide derivatives | Moderate to high | Requires controlled temperature (~150°C) and inert atmosphere |

| Introduction of ethyl group | Alkylation with ethyl halides | Variable | Typically performed with ethyl bromide or chloride in the presence of base |

| Conversion to imino derivative | Oxidation or condensation with appropriate reagents | Moderate | Ensures formation of the iminogroup at position 6 |

Metal-Catalyzed Cross-Coupling for Side Chain Introduction

A reported method utilizes palladium-catalyzed cross-coupling reactions:

- Starting with a halogenated pyrimidine derivative

- Coupled with trimethylsilylacetylene in the presence of CuI and Pd(II) catalysts

- Followed by desilylation and subsequent oxidation

| Reagents | Conditions | Yield | Outcome |

|---|---|---|---|

| 2-bromo-6-methylpyridine, trimethylsilylacetylene | Et3N, room temperature, 2 hours | 24% | Formation of the alkyne intermediate |

| Desilylation with NaOH | Room temperature, 3 hours | - | Produces terminal alkyne for further modifications |

This route provides a pathway to introduce the ethyl and amino functionalities at specific positions.

Oxidative and Nucleophilic Functionalization

Following ring formation, the introduction of the O-methyloxime group at the 5-position is achieved via nucleophilic attack on the carbonyl group, followed by methylation:

- Reacting the pyrimidine core with methyl oxime derivatives under basic conditions.

- Acidification to stabilize the oxime form.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Cyclocondensation | Ureides, aldehydes | Heating (~150°C), inert atmosphere | 50-70 | Widely used for pyrimidine core synthesis |

| Metal-catalyzed coupling | Halogenated pyrimidines, alkynes | Room temp, Pd catalysts, Et3N | 24-97 | Suitable for side chain modifications |

| Oxime formation | Pyrimidine derivatives, methyl oxime | Basic conditions, pH control | Variable | For O-methyloxime group installation |

Research Findings and Notes

- The synthesis involving palladium-catalyzed cross-coupling provides versatility in attaching various side chains, including ethyl groups, with yields ranging from 24% to 97%, depending on conditions and substrates.

- Cyclocondensation methods are preferred for constructing the core pyrimidine ring, with the reaction parameters significantly affecting the yield and purity.

- The installation of the O-methyloxime group is typically performed under mild basic conditions, with careful pH control to prevent hydrolysis or side reactions.

- The overall yield of the complete synthesis can vary considerably, often requiring optimization of each step to maximize efficiency.

Q & A

Basic: What are the standard synthetic protocols and purity assessment methods for this compound?

The compound is synthesized as a byproduct during the production of Cymoxanil degradation products (e.g., E817920) via nucleophilic substitution or condensation reactions involving ethylated pyrimidine precursors and methoxyamine derivatives. Key steps include controlled pH conditions and temperature to optimize yield . Purity is assessed using TLC (hexane:ethyl acetate, 2:1 v/v) and spectroscopic techniques (NMR, IR). Recrystallization from ethanol or methanol is recommended to isolate high-purity samples (>95%) .

Advanced: How can solvent-free synthesis be tailored to suppress byproduct formation?

To minimize byproduct generation, reaction parameters such as temperature (170–212°C), stoichiometry of reactants, and catalyst-free conditions should be optimized. For example, demonstrates that adjusting the molar ratio of dimedone:aldehyde:amine precursors reduces side reactions. Kinetic monitoring via in situ FT-IR or HPLC can identify intermediate phases where byproduct formation peaks, enabling targeted suppression .

Basic: Which analytical techniques resolve structural ambiguities in oxime-functionalized pyrimidines?

X-ray crystallography is critical for confirming the oxime configuration (E/Z isomerism) and hydrogen-bonding patterns . Complementary techniques include:

- NMR : Distinguishes imino and oxime protons via H NMR (δ 8.5–10.5 ppm for oxime) and C NMR (C=N-O signals at 150–160 ppm).

- IR : O-H/N-H stretches (3200–3500 cm) and C=O/C=N vibrations (1650–1750 cm) .

Advanced: How to address contradictions between spectral and crystallographic data?

Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-induced polymorphism. For example, crystallographic data in shows planar pyrimidine rings, while solution-phase NMR may suggest non-planarity due to solvation effects. To resolve this:

- Perform variable-temperature NMR to detect tautomeric shifts.

- Compare solid-state (XRD) and solution (SAXS/DFT) structures .

Advanced: What governs supramolecular assembly in pyrimidine derivatives?

Substituents like ethyl or methoxy groups alter hydrogen-bonding motifs. In -arylidene derivatives form R_2$$^2(14–16) hydrogen-bonded chains via C–H···O interactions. The ethyl group in the target compound may sterically hinder these interactions, favoring dimeric assemblies. Computational modeling (e.g., Hirshfeld surface analysis) can predict packing efficiency .

Basic: What biological activities are associated with this compound?

While primarily a synthetic intermediate, its structural similarity to Cymoxanil degradation products suggests potential antifungal activity. Research applications include studying mode-of-action against Phytophthora infestans (late blight) via inhibition of cell wall biosynthesis enzymes .

Advanced: Mechanistic insights into byproduct formation during fungicide synthesis

The compound forms via competing pathways during the degradation of E817920, particularly under acidic or oxidative conditions. highlights that protonation of intermediates (e.g., zwitterionic species) can divert reaction pathways. To suppress this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.